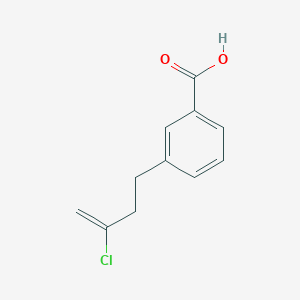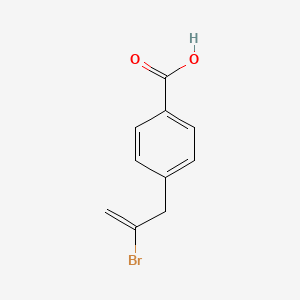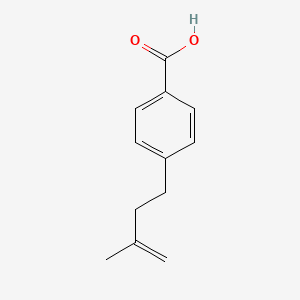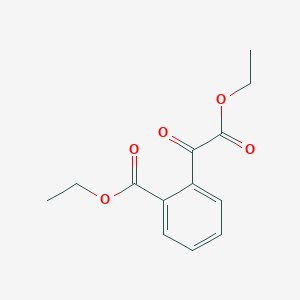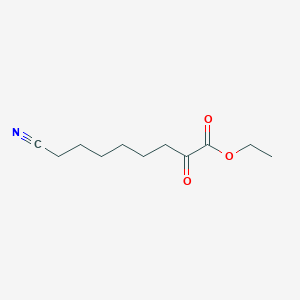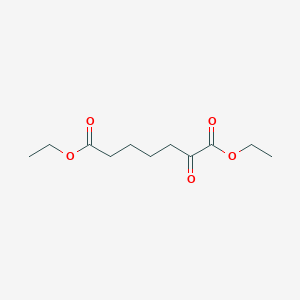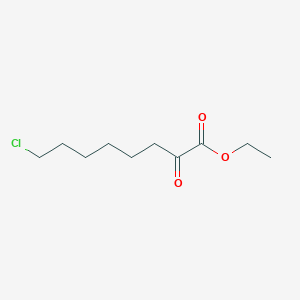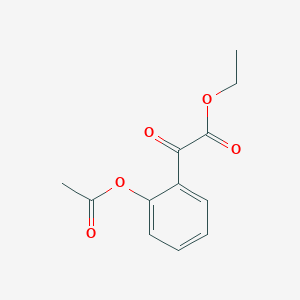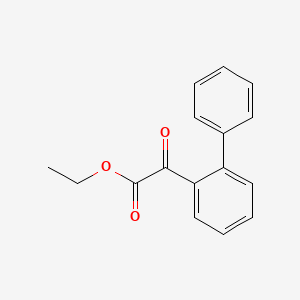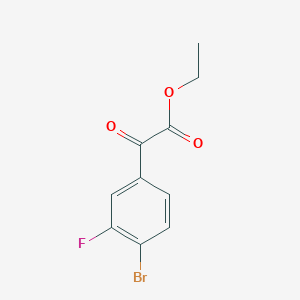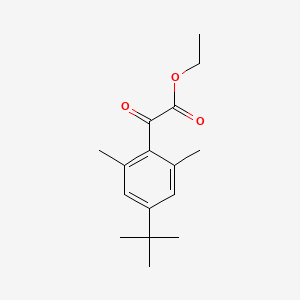![molecular formula C15H18O4 B1323812 trans-2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid CAS No. 733740-56-2](/img/structure/B1323812.png)
trans-2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound has been studied for its potential therapeutic effects in various medical conditions, including inflammation, pain, and cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid typically involves the reaction of 3-methoxybenzaldehyde with cyclopentanone in the presence of a base to form an intermediate. This intermediate is then subjected to further reactions, including oxidation and carboxylation, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient catalysts and optimized reaction conditions to maximize yield and purity. Specific details on industrial production methods are often proprietary and not publicly disclosed .
Chemical Reactions Analysis
Types of Reactions
Trans-2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Trans-2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid has been studied for its potential therapeutic effects in various fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Studied for its anti-inflammatory, analgesic, and anticancer properties.
Mechanism of Action
The mechanism of action of trans-2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. It is believed to modulate inflammatory pathways by inhibiting key enzymes and signaling molecules involved in the inflammatory response. Additionally, it may exert anticancer effects by inducing apoptosis and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Cyclopentane carboxylic acids: Other compounds in this class include various derivatives with different substituents on the cyclopentane ring.
Methoxyphenyl derivatives: Compounds with similar methoxyphenyl groups but different core structures.
Uniqueness
Trans-2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is unique due to its specific combination of a cyclopentane ring and a methoxyphenyl group, which imparts distinct chemical and biological properties. Its potential therapeutic applications in inflammation, pain, and cancer further highlight its uniqueness compared to other similar compounds.
Properties
IUPAC Name |
(1R,2S)-2-[2-(3-methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-19-12-6-2-5-11(8-12)14(16)9-10-4-3-7-13(10)15(17)18/h2,5-6,8,10,13H,3-4,7,9H2,1H3,(H,17,18)/t10-,13+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWICUGQYGRANBH-GXFFZTMASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CC2CCCC2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)C[C@@H]2CCC[C@H]2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

